2-(4,5-Dihydro-imidazol-1-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-imidazol-1-yl)ethylamine is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-imidazol-1-yl)ethylamine typically involves the reaction of acetylacetonamide with ammonia solution to generate acetylacetonamide amino ammonium iodide salt. This intermediate is then reacted with ethylamine to produce 2-ethylaminoimidazole . Another method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-imidazol-1-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
2-(4,5-Dihydro-imidazol-1-yl)ethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-imidazol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure similar to 2-(4,5-Dihydro-imidazol-1-yl)ethylamine but without the ethylamine group.
2-(1H-Imidazol-2-yl)ethylamine: Another imidazole derivative with similar properties but different substitution patterns.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: A compound with a phenyl group attached to the imidazole ring, offering different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H11N3 |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H11N3/c6-1-3-8-4-2-7-5-8/h5H,1-4,6H2 |
InChI Key |
HUVYLRHAZAEUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.